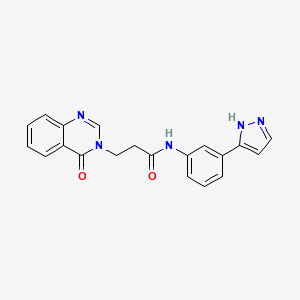
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a novel compound that has shown potential for use in scientific research. This compound exhibits a unique mechanism of action and has been found to have significant biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activity
Research has identified several novel derivatives with pyrazole and quinazolinone components showing significant antiproliferative activities against various cancer cell lines. For example, certain compounds demonstrated strong inhibitory activities against human prostate cancer (PC-3) and epidermoid carcinoma (A431) cell lines, highlighting their potential as leads for anticancer drug development (Liu et al., 2009).
Antimicrobial Evaluation
Derivatives containing pyridine and quinazoline moieties have been synthesized and evaluated for their antibacterial and antifungal activities. The study found that these compounds showed good to excellent inhibition potency against Gram-positive and Gram-negative bacterial strains, suggesting a broad spectrum of inhibitory activity which could be valuable in designing new antimicrobial agents (Desai et al., 2020).
Anti-inflammatory and Analgesic Agents
Novel quinazolinone derivatives have been explored for their potential as anti-inflammatory and analgesic agents. This indicates that structural analogs of N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could also be evaluated for similar pharmacological properties, providing a new avenue for the development of therapeutic agents in these categories (Farag et al., 2012).
Insecticidal Activity
Studies on nitrogen heterocycles derived from quinazolinone structures have shown insecticidal activity against certain pests. This suggests the potential for developing eco-friendly insecticidal agents from quinazolinone-based compounds, contributing to safer pest management strategies (Ghareeb et al., 2021).
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[3-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-19(23-15-5-3-4-14(12-15)17-8-10-22-24-17)9-11-25-13-21-18-7-2-1-6-16(18)20(25)27/h1-8,10,12-13H,9,11H2,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURPEDYVIMONFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


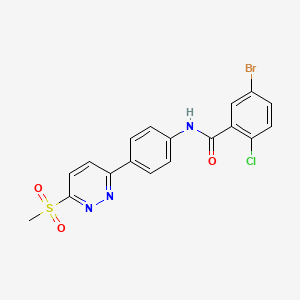
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
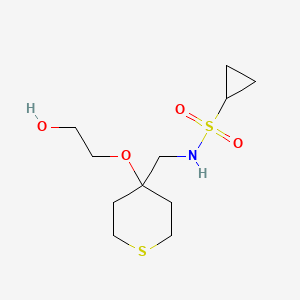

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)

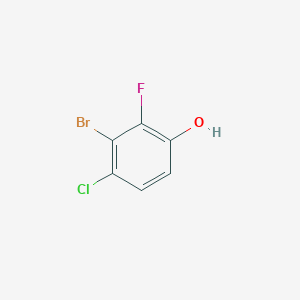
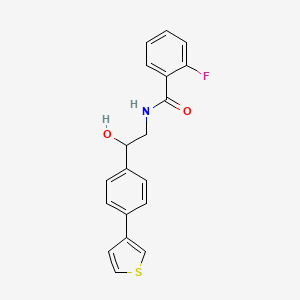

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)